2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride

Catalog No.
S1767987
CAS No.
256657-23-5
M.F
C9H11ClN2O3
M. Wt
230.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride

CAS Number

256657-23-5

Product Name

2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride

IUPAC Name

2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

InChI

InChI=1S/C9H10N2O3.ClH/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13);1H

InChI Key

QCVSZXHFZFRVOF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)N.Cl

Synonyms

256657-23-5;Abz-Gly-OHHCl;ABZ-GLY-OHHCL;C9H10N2O3.HCl;2-Amino-hippuricacid.HCl;6070AH

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)N.Cl

Enzyme Activity Assay:

  • Abz-Gly-OH HCl is a substrate for enzymes like angiotensin-converting enzyme (ACE).
  • ACE cleaves the Glycine-OH bond in the molecule, releasing a fluorescent moiety (Abz).
  • The increase in fluorescence intensity is directly proportional to the enzyme activity, allowing researchers to measure ACE activity in biological samples.

Peptide Synthesis and Labeling:

  • Abz-Gly can be used as a building block for the synthesis of fluorescently labeled peptides.
  • The Abz tag provides a convenient way to track and monitor peptides in various experiments.

Cellular Uptake and Localization Studies:

  • Abz-Gly-OH HCl can be used to study the cellular uptake and trafficking of peptides.
  • The fluorescent properties of Abz allow researchers to visualize the cellular localization of the molecule using microscopy techniques.

Important Note:

  • Abz-Gly-OH HCl is for research purposes only and should not be used for human applications.

2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride, also known as Abz-Gly-OH hydrochloride, is an organic compound characterized by the presence of an aminobenzoyl group attached to an aminoacetic acid moiety. Its molecular formula is C9H10N2O3C_9H_{10}N_2O_3 and it has a molecular weight of approximately 194.19 g/mol . This compound exists as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological and chemical applications.

Abz-Gly-OH HCl acts as a substrate for ACE. ACE recognizes the specific structure of Abz-Gly-OH HCl and cleaves the amide bond between the Abz group and the Glycine. This cleavage releases the fluorescent Abz-OH, allowing researchers to measure ACE activity indirectly by monitoring fluorescence intensity [].

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

Research indicates that 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride exhibits potential biological activity. It has been studied for its interactions with various biomolecules, suggesting possible roles in modulating enzyme activities and influencing cellular processes. The specific mechanisms of action are still under investigation, but its structure implies potential utility in therapeutic contexts, particularly as a precursor for drug development .

The synthesis of 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride typically involves the reaction of 2-aminobenzoyl chloride with glycine in the presence of hydrochloric acid. The general procedure includes:

  • Dissolving glycine in an aqueous medium.
  • Adding 2-aminobenzoyl chloride to the solution.
  • Introducing hydrochloric acid to facilitate the formation of the hydrochloride salt.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Isolating the product through filtration and drying .

This compound has several applications across various fields:

  • Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
  • Biology: Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine: Explored for its potential therapeutic properties, including drug development applications.
  • Industry: Utilized in synthesizing specialty chemicals and intermediates for various industrial processes .

Interaction studies have shown that 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride can bind to specific enzymes or receptors, potentially modulating their activity. These interactions are significant for understanding its biological effects and therapeutic potential. Further research is needed to elucidate the precise pathways and molecular targets involved .

Several compounds share structural similarities with 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Aminoethylaminoacetic acidC6H12N2O2Contains an ethyl group instead of a benzoyl group
GlycineC2H5NO2Simplest amino acid, lacking aromatic structure
2-Aminobenzoic acidC7H7NO2Contains a carboxylic acid group without acetic acid moiety
4-Aminobenzoic acidC7H8N2O2Similar structure but differs in positioning of amino group

The unique feature of 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride lies in its combination of an aminobenzoyl moiety with an aminoacetic acid structure, allowing for diverse applications in both synthetic chemistry and biological research .

Dates

Modify: 2023-08-15

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